Silane, dichloro(chloromethyl)phenyl-

Description

Academic Significance of Organosilanes in Contemporary Chemical Synthesis

Organosilicon compounds are of significant academic and practical importance in contemporary chemical synthesis due to their versatile reactivity and stability. sbfchem.com They serve as crucial reagents, intermediates, and protective groups in the construction of complex organic molecules. sbfchem.comrichsilicone.com The unique characteristics of the silicon-carbon bond, as well as the ability of silicon to form stable bonds with heteroatoms, allow for a wide range of chemical transformations. nih.gov

In organic synthesis, organosilanes are instrumental in several key reactions. Silyl (B83357) ethers are widely employed as protecting groups for alcohols, with their stability being tunable by altering the substituents on the silicon atom. richsilicone.comgoogle.com This allows for selective protection and deprotection, a critical aspect of multi-step synthesis. richsilicone.com Furthermore, organosilanes are utilized as reducing agents, with the nature of the Si-H bond being adaptable to achieve specific types of reductions. richsilicone.com The Hiyama coupling, a palladium- or nickel-catalyzed reaction, employs organosilanes as a less toxic and more stable alternative to other organometallic reagents for the formation of carbon-carbon bonds. richsilicone.com

The applications of organosilanes extend beyond traditional organic synthesis. In materials science, they are fundamental precursors to silicone polymers, which possess desirable properties such as thermal stability and hydrophobicity. phenylsilicone.comsbfchem.com These polymers find use in a vast array of products, including sealants, adhesives, and lubricants. nih.gov Moreover, organosilicon compounds are investigated for their potential in medicinal chemistry, where the incorporation of silicon into drug molecules can enhance properties like lipophilicity and metabolic stability. phenylsilicone.comsbfchem.com Organosilanes also function as coupling agents to improve adhesion between organic polymers and inorganic materials. researchgate.net

Research Context of Dichloro(chloromethyl)phenylsilane within Advanced Organosilicon Chemistry

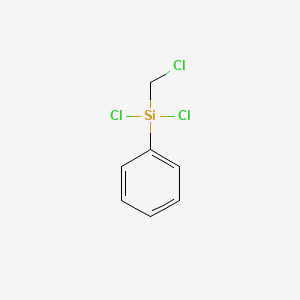

Dichloro(chloromethyl)phenylsilane is a specific halogenated organosilane that holds a place within the extensive family of organosilicon compounds. Its chemical structure, featuring a phenyl group, a chloromethyl group, and two chlorine atoms attached to a central silicon atom, imparts it with a high degree of reactivity, making it a subject of interest in synthetic chemistry. The presence of multiple reactive sites allows it to serve as a versatile precursor for the synthesis of more complex organosilicon molecules and polymers.

Research into dichloro(chloromethyl)phenylsilane has included the development of synthetic methodologies for its preparation. One documented method involves the reaction of chloromethyltrichlorosilane with phenyllithium (B1222949). sbfchem.com This synthesis is carried out in a solution of dry tetrahydrofuran (B95107) at a low temperature, followed by purification through distillation to yield the final product. sbfchem.com

Below is a table summarizing the physical and chemical properties of Dichloro(chloromethyl)phenylsilane.

| Property | Value |

| Chemical Formula | C₇H₇Cl₃Si |

| Appearance | Colorless liquid sbfchem.com |

| Boiling Point | 62°-82°C (at 0.15 mm Hg) sbfchem.com |

| NMR (CDCl₃) | δ 3.3 (s, 2H), 7.1-7.9 (m, 5H) sbfchem.com |

The reactivity of the silicon-chlorine and carbon-chlorine bonds in dichloro(chloromethyl)phenylsilane makes it a valuable intermediate. The chlorine atoms attached to the silicon are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The chloromethyl group provides another site for chemical modification. These characteristics position dichloro(chloromethyl)phenylsilane as a building block in the synthesis of specialized organosilicon compounds for potential applications in materials science and as a precursor to silicone polymers. phenylsilicone.comnih.gov

The following table outlines the synthesis of Dichloro(chloromethyl)phenylsilane as described in the literature. sbfchem.com

| Step | Procedure |

| 1. Reactant Preparation | A solution of chloromethyltrichlorosilane in dry tetrahydrofuran is prepared and cooled to -78°C under a nitrogen atmosphere. |

| 2. Reaction | Phenyllithium is slowly added to the cooled solution over a period of one hour with vigorous stirring. |

| 3. Post-Reaction | The solution is stirred for an additional 30 minutes at -78°C and then allowed to warm to room temperature. |

| 4. Work-up | The solvent is partially evaporated, and ether is added to precipitate lithium chloride, which is then removed by filtration. |

| 5. Isolation | The filtrate is evaporated to yield a liquid product. |

| 6. Purification | The final compound is obtained as a colorless liquid through distillation. |

Historical Development of Key Research Areas Pertaining to Halogenated Organosilanes

The field of organosilicon chemistry has a rich history dating back to the 19th century. The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. sbfchem.comwikipedia.org This seminal work laid the foundation for the exploration of compounds containing silicon-carbon bonds. sbfchem.com In 1872, Ladenburg prepared silanes with silicon functional groups, and a couple of years later, he synthesized PhSiCl₃. phenylsilicone.com

A significant breakthrough in the synthesis of organosilanes came with the work of Frederic S. Kipping from 1898 to 1944. phenylsilicone.com Kipping extensively utilized the Grignard reaction to synthesize a variety of hydrolyzable silanes, which would later become fundamental to the silicone industry. richsilicone.comphenylsilicone.com His research also led to the synthesis of the first cyclic siloxane compound. phenylsilicone.com

The industrial production of organosilicon compounds was revolutionized in the 1940s with the invention of the "direct process" by Eugene G. Rochow. phenylsilicone.comwikipedia.org This process involves the direct reaction of organic halides with silicon metal in the presence of a catalyst to produce organohalosilanes. gelest.com This cost-effective method enabled the large-scale production of methylchlorosilanes, the primary monomers for silicone polymers. spast.org The direct synthesis process remains a cornerstone of the modern silicone industry. spast.org

The development of hydrosilylation in the mid-20th century provided another versatile method for the formation of silicon-carbon bonds. nih.gov This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, typically catalyzed by platinum-group metals. nih.gov These historical advancements in synthetic methodologies have been crucial for the development and widespread application of a vast array of organosilicon compounds, including halogenated organosilanes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5489-23-6 |

|---|---|

Molecular Formula |

C7H7Cl3Si |

Molecular Weight |

225.6 g/mol |

IUPAC Name |

dichloro-(chloromethyl)-phenylsilane |

InChI |

InChI=1S/C7H7Cl3Si/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

OEQIEAZLCJWDRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro Chloromethyl Phenylsilane

Mechanistic Pathways of Dichloro(chloromethyl)phenylsilane Formation

The formation of dichloro(chloromethyl)phenylsilane is governed by well-established reaction mechanisms in organosilicon chemistry, centring on nucleophilic substitution at the silicon atom.

Unlike carbon, silicon is a third-period element and can accommodate an expanded octet, which influences its reaction mechanisms. Nucleophilic substitution at a silicon atom is more facile than at a carbon atom. researchgate.net The reaction typically proceeds through a mechanism that can involve a five-coordinate intermediate, unlike the strictly four-coordinate transition state in an SN2 reaction at carbon. libretexts.orgugto.mx The silicon-chlorine bond is highly polarized, with the silicon atom carrying a partial positive charge, making it an excellent electrophilic site for attack by nucleophiles. The chloride ion is an effective leaving group, facilitating the substitution reaction. libretexts.org

Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and potent nucleophiles. wikipedia.orgnumberanalytics.com Due to the highly polar nature of the carbon-lithium bond, the organic group effectively behaves as a carbanion, readily attacking electrophilic centers. wikipedia.org In silane (B1218182) synthesis, organolithium compounds are frequently used to form silicon-carbon bonds by reacting with chlorosilanes. orgsyn.orgorganic-chemistry.org These reactions are generally smooth and efficient. orgsyn.org Phenyllithium (B1222949), specifically, is employed to introduce a phenyl group onto a silicon atom, displacing a chloride ligand in the process. prepchem.com

A documented method for preparing dichloro(chloromethyl)phenylsilane involves the reaction of chloromethyltrichlorosilane with phenyllithium. prepchem.com In this procedure, a solution of chloromethyltrichlorosilane in a dry solvent like tetrahydrofuran (B95107) is cooled to a low temperature, typically -78°C. prepchem.com Phenyllithium is then added slowly to the stirred solution. The phenyllithium acts as the nucleophile, attacking one of the silicon-chlorine bonds of the chloromethyltrichlorosilane. This results in the substitution of one chlorine atom with a phenyl group, forming the desired product and lithium chloride as a byproduct. prepchem.com

The reaction is carefully controlled at low temperatures to manage the high reactivity of the organolithium reagent and to promote selective monosubstitution. After the reaction is complete, the mixture is allowed to warm to room temperature, and the precipitated lithium chloride is removed by filtration. The final product is then isolated from the filtrate by distillation under reduced pressure. prepchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | Chloromethyltrichlorosilane | prepchem.com |

| Reagent | Phenyllithium (2.1 M solution) | prepchem.com |

| Solvent | Dry Tetrahydrofuran (THF) | prepchem.com |

| Temperature | -78°C during addition, then warmed to room temperature | prepchem.com |

| Stoichiometry (Precursor:Reagent) | 2:1 molar ratio (to favor monosubstitution) | prepchem.com |

| Workup | Filtration to remove LiCl, evaporation of solvent | prepchem.com |

| Purification | Distillation under vacuum (0.15 mm) | prepchem.com |

| Reported Yield | 29% | prepchem.com |

Optimization Strategies for Synthetic Yield and Selectivity

Optimizing the synthesis of dichloro(chloromethyl)phenylsilane focuses on maximizing the yield of the desired monosubstituted product while minimizing the formation of di- or tri-substituted byproducts and unreacted starting material. Key strategies include:

Stoichiometry Control : Using a molar excess of the chloromethyltrichlorosilane precursor relative to the phenyllithium reagent favors the formation of the monosubstituted product. The reported synthesis uses a 2:1 ratio of silane to phenyllithium. prepchem.com

Temperature Management : The high reactivity of phenyllithium necessitates low reaction temperatures (-78°C) to prevent side reactions and control the rate of reaction. prepchem.com Slow, controlled addition of the nucleophile is also crucial.

Solvent Choice : The use of a dry, aprotic solvent like tetrahydrofuran is essential. THF can solvate the lithium cation, enhancing the nucleophilicity of the phenyl anion, while its aprotic nature prevents quenching of the highly basic organolithium reagent. prepchem.com

Purification Technique : Vacuum distillation is effective for separating the liquid product from non-volatile impurities and any unreacted starting material, which has a lower boiling point. prepchem.comsigmaaldrich.com

Catalyst-Assisted Synthesis of Dichloro(chloromethyl)phenylsilane Analogues

While the reaction with highly reactive organolithium reagents often proceeds without a catalyst, related syntheses of tetraorganosilanes can be facilitated by catalysts, especially when using less reactive organometallic reagents like Grignard reagents (organomagnesium). orgsyn.orgorganic-chemistry.org For the synthesis of analogous compounds, catalysts can offer milder reaction conditions and improved functional group tolerance. organic-chemistry.org For instance, zinc-catalyzed reactions of chlorosilanes with organomagnesium reagents provide a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org Similarly, nickel-based catalysts have been employed for coupling unactivated alkyl bromides with nucleophilic silicon reagents. organic-chemistry.org These catalytic approaches could potentially be adapted for the synthesis of dichloro(chloromethyl)phenylsilane or its analogues, possibly allowing for the use of more stable and less reactive phenylating agents than phenyllithium.

Atom Economy and Green Chemistry Considerations in Dichloro(chloromethyl)phenylsilane Preparation

The principles of green chemistry encourage the design of chemical processes that are efficient and minimize waste. nih.gov Atom economy is a key metric that measures how much of the reactants' mass is incorporated into the final desired product. nih.govchemrxiv.org

For the synthesis of dichloro(chloromethyl)phenylsilane from chloromethyltrichlorosilane and phenyllithium, the reaction is:

C6H5Li + Cl3SiCH2Cl → C6H5Si(Cl2)CH2Cl + LiCl

The atom economy can be calculated as follows:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100%

Molecular Mass of C6H5Si(Cl2)CH2Cl = 224.14 g/mol

Molecular Mass of C6H5Li = 84.09 g/mol

Molecular Mass of Cl3SiCH2Cl = 183.93 g/mol

Atom Economy = (224.14 / (84.09 + 183.93)) x 100% = (224.14 / 268.02) x 100% ≈ 83.6%

An atom economy of 83.6% is relatively high for a substitution reaction, but it is not 100% due to the formation of lithium chloride as a stoichiometric byproduct. nih.gov Other green chemistry considerations for this synthesis include:

Waste Generation : The process generates lithium chloride salt, which must be disposed of. The use of excess chloromethyltrichlorosilane also results in waste unless it is recovered and recycled.

Solvent Use : The use of large volumes of volatile organic solvents like tetrahydrofuran and diethyl ether contributes to a high E-factor (environmental factor) and process mass intensity (PMI). nih.govlibretexts.org

Energy Consumption : The requirement for very low temperatures (-78°C) involves significant energy input for cooling.

Improving the "greenness" of this synthesis could involve developing a catalytic route that avoids stoichiometric byproducts or finding a more environmentally benign solvent system. researchgate.net

Reactivity and Transformation Pathways of Dichloro Chloromethyl Phenylsilane

Reactivity of the Dichlorosilyl Moiety

The dichlorosilyl group serves as the primary reactive center of the molecule. The silicon atom, being bonded to two electronegative chlorine atoms, is highly electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to the use of dichloro(chloromethyl)phenylsilane as a building block in organosilicon chemistry.

Nucleophilic Displacement at Silicon Centers

The silicon-chlorine bonds in dichloro(chloromethyl)phenylsilane are readily cleaved by nucleophilic reagents. This allows for the stepwise replacement of the chlorine atoms with a variety of organic or inorganic groups. A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides are used to form new silicon-carbon bonds. For instance, the reaction with Grignard reagents like phenylmagnesium bromide can be employed to introduce additional organic substituents to the silicon atom. orgsyn.org While specific studies on dichloro(chloromethyl)phenylsilane are not extensively detailed in the provided search results, the general reactivity of chlorosilanes suggests that it would readily undergo such transformations. The reaction of the related chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide, often catalyzed by zinc chloride, proceeds to form (chloromethyl)dimethylphenylsilane, illustrating the feasibility of these substitution reactions. orgsyn.org

The general course of the reaction with a Grignard reagent (R-MgX) can be depicted as follows, with the potential for both mono- and di-substitution depending on the stoichiometry:

(ClCH₂)(C₆H₅)SiCl₂ + R-MgX → (ClCH₂)(C₆H₅)Si(R)Cl + MgXCl

(ClCH₂)(C₆H₅)Si(R)Cl + R-MgX → (ClCH₂)(C₆H₅)Si(R)₂ + MgXCl

| Nucleophile (Grignard Reagent) | Expected Product | Catalyst (if applicable) |

|---|---|---|

| Phenylmagnesium bromide | Chloro(chloromethyl)diphenylsilane | Zinc Chloride |

| Methylmagnesium chloride | Chloro(chloromethyl)methylphenylsilane | Zinc Chloride nih.gov |

Hydrolysis and Condensation Reactions for Polysiloxane Formation

A hallmark reaction of dichlorosilanes is their hydrolysis, which leads to the formation of polysiloxanes. In the presence of water, the silicon-chlorine bonds of dichloro(chloromethyl)phenylsilane are replaced by hydroxyl groups, forming a silanediol (B1258837) intermediate, (chloromethyl)phenylsilanediol. This intermediate is generally unstable and readily undergoes condensation.

Hydrolysis: (ClCH₂)(C₆H₅)SiCl₂ + 2H₂O → (ClCH₂)(C₆H₅)Si(OH)₂ + 2HCl

The silanol (B1196071) intermediates then polymerize through intermolecular condensation, eliminating water to form stable siloxane (Si-O-Si) linkages. This process can lead to the formation of linear or cyclic polysiloxanes, with the structure and molecular weight of the resulting polymer being dependent on the reaction conditions. ontosight.airesearchgate.net

Condensation: n(ClCH₂)(C₆H₅)Si(OH)₂ → [-(ClCH₂)(C₆H₅)Si-O-]n + nH₂O

The resulting polysiloxanes bearing chloromethylphenyl side groups are valuable as they can be further functionalized, making them useful in the development of specialty polymers and materials.

Transformations Involving the Chloromethyl Group

The chloromethyl group attached to the phenyl ring offers a secondary site for chemical modification, distinct from the reactivity at the silicon center. This functionality allows for further elaboration of the molecule's structure.

Functional Group Interconversions of the Chloromethyl Moiety

The chlorine atom of the chloromethyl group can be displaced by various nucleophiles in typical nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby increasing the synthetic utility of the parent molecule.

| Nucleophile | Resulting Functional Group | Product Type |

|---|---|---|

| Ammonia (NH₃) | -CH₂NH₂ | (Aminomethyl)phenylsilane derivative |

| Cyanide (CN⁻) | -CH₂CN | (Cyanomethyl)phenylsilane derivative |

| Azide (N₃⁻) | -CH₂N₃ | (Azidomethyl)phenylsilane derivative |

These transformations provide access to a range of functionalized silanes that can be used as coupling agents, surface modifiers, or as monomers for the synthesis of functional polymers.

Radical-Mediated Reactions

The chloromethyl group can also be involved in radical reactions. Homolytic cleavage of the carbon-chlorine bond, typically initiated by heat or UV light, generates a resonance-stabilized benzylic radical. This reactivity is particularly useful in the field of polymer chemistry.

The benzyl (B1604629) chloride functionality can serve as an initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edu In this controlled radical polymerization technique, a transition metal complex reversibly activates and deactivates the propagating polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edukpi.ua The use of a silane-containing initiator like dichloro(chloromethyl)phenylsilane would allow for the preparation of silicon-containing block copolymers or polymers with a silicon-based core.

Reactivity of the Phenyl Substituent

The phenyl ring in dichloro(chloromethyl)phenylsilane is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various substituents onto the aromatic ring. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. The dichlorosilyl group is generally considered to be deactivating and meta-directing due to its electron-withdrawing nature. Conversely, the chloromethyl group is a deactivating but ortho, para-directing group. The interplay of these two groups will determine the position of substitution.

| Reaction | Typical Reagents | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-substituted isomers |

| Halogenation | Br₂/FeBr₃ | Mixture of halogen-substituted isomers |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Mixture of acyl-substituted isomers researchgate.net |

It is important to consider that the conditions for Friedel-Crafts reactions, which employ strong Lewis acids, may also promote reactions at the highly reactive dichlorosilyl center. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group in dichloro(chloromethyl)phenylsilane is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the dichlorosilyl and chloromethyl substituents.

The chloromethyl group (-CH₂Cl) is generally considered to be an ortho-, para-directing group. stackexchange.com While the chlorine atom is electron-withdrawing via induction, the methylene (B1212753) group can stabilize the cationic intermediate (the sigma complex) formed during ortho or para attack through hyperconjugation. stackexchange.com Studies on the nitration of the related compound, benzyl chloride, have shown a high preference for the para-substituted product, which is attributed to both the electronic directing effect and significant steric hindrance at the ortho positions. stackexchange.com For instance, nitration of benzyl chloride with urea (B33335) nitrate (B79036) in sulfuric acid yields the mononitrated product with 90% para selectivity. stackexchange.com

The dichloro(phenyl)silyl group (-SiCl₂(C₆H₅)) attached to a reacting phenyl ring (in a more complex molecule) would be deactivating due to the inductive effect of the chlorine atoms. Silyl (B83357) groups in general can exhibit complex directing effects. While silicon is less electronegative than carbon, the presence of electronegative substituents like chlorine makes the silyl group inductively withdrawing, thus deactivating the ring towards electrophilic attack.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of Dichloro(chloromethyl)phenylsilane

| Substituent | Position of Electrophilic Attack | Expected Product | Rationale |

| -CH₂Cl | Ortho, Para | Para-substituted isomer | Ortho-, para-directing effect of -CH₂Cl; steric hindrance at ortho positions from both substituents. stackexchange.com |

| -SiCl₂(C₆H₅) | Meta (if deactivating) | Minor or no meta product | The directing effect of the -CH₂Cl group is expected to dominate. |

Intramolecular Cyclization and Rearrangement Processes

The presence of reactive chlorines on the silicon atom and a chloromethyl group provides multiple handles for intramolecular reactions, leading to the formation of novel cyclic and rearranged structures.

Formation of Silicon-Stereogenic Silacycles via Desymmetric Intramolecular Aldolization Analogues

A significant application of functionalized silanes is in the synthesis of silicon-stereogenic silacycles, which are compounds containing a chiral silicon atom within a ring structure. One powerful strategy to achieve this is through the desymmetrization of prochiral starting materials. researchgate.net

While dichloro(chloromethyl)phenylsilane is not the direct substrate, it serves as a valuable precursor to the necessary prochiral molecules. For instance, it can be converted into a prochiral siladialdehyde. An organocatalytic, desymmetric intramolecular aldol (B89426) reaction on such a substrate can then produce multifunctional, enantioenriched silacycles. researchgate.net This process is conceptually analogous to the classic intramolecular aldol reaction in organic chemistry but creates chirality at the silicon center.

The general approach involves:

Synthesis of a Prochiral Siladial: The dichloro(chloromethyl)phenylsilane can be elaborated. For example, hydrolysis to a silanediol, followed by attachment of two identical aldehyde-containing side chains, would generate a prochiral siladial.

Asymmetric Intramolecular Aldolization: In the presence of a chiral amine catalyst (e.g., a secondary amine derived from proline), one of the aldehyde groups forms an enamine. researchgate.net

Cyclization: This enamine then attacks the other aldehyde group intramolecularly in a stereochemically controlled manner, dictated by the chiral catalyst.

Product Formation: After hydrolysis of the resulting intermediate, a silicon-stereogenic silacycle containing hydroxyl and formyl functionalities is obtained in high enantioselectivity. researchgate.net

This methodology provides facile access to complex silacycles with multiple functional groups that can be further elaborated. researchgate.net

Mechanisms of Ring-Closing and Ring-Expansion Reactions Involving Silane (B1218182) Moieties

Ring-Closing Reactions: Intramolecular ring-closing reactions are a primary method for synthesizing silacycles. For derivatives of dichloro(chloromethyl)phenylsilane, a common approach involves creating nucleophilic and electrophilic centers within the same molecule. A classic example is the use of a Grignard-type reaction. By treating a molecule containing both a chloromethyl group and a chlorosilyl group with magnesium, an intramolecular cyclization can occur.

For example, a derivative like (chloromethyl)dimethyl(3-chloropropyl)silane can undergo intramolecular cyclization upon treatment with magnesium to form a five-membered silacycle. Similarly, dichloro(chloromethyl)phenylsilane can be derivatized to contain a second reactive tether, which can then undergo ring closure. Another strategy is ring-closing metathesis (RCM), which is highly effective for forming rings, including those containing silicon. nih.govpsu.edu A derivative of dichloro(chloromethyl)phenylsilane containing two terminal alkene tethers could be cyclized using a ruthenium-based catalyst like the Grubbs catalyst. psu.edu

Ring-Expansion Reactions: Ring-expansion reactions are valuable for accessing larger, often strained, silacycles from smaller, more readily available ones. nih.gov These reactions are often driven by the release of ring strain. chemistryviews.org For example, small, strained silacycles like siliranes (3-membered rings) and siletanes (4-membered rings) can undergo non-catalyzed ring expansion when treated with isonitriles. chemistryviews.org

A general mechanism for transition-metal-catalyzed ring expansion involves the following steps: nih.govchemistryviews.org

Oxidative Addition: A low-valent transition metal (e.g., Pd(0)) inserts into a strained C-Si bond of a small silacycle (like a silacyclobutane), forming a metallacyclopentane intermediate.

Insertion: An unsaturated partner, such as an alkyne or allene, inserts into the metal-carbon or metal-silicon bond of the intermediate, forming a larger metallacycle.

Reductive Elimination: The metal is eliminated, closing the new, expanded ring and regenerating the catalyst.

This strategy has been used to expand silacyclobutanes into larger 6-, 7-, and 8-membered benzosilacycles. nih.govchemistryviews.org Derivatives of dichloro(chloromethyl)phenylsilane could be used to construct the initial strained silacycle that would then be subjected to these ring-expansion conditions.

Hydrosilylation Reactions and Their Relevance to Dichloro(chloromethyl)phenylsilane Derivatives

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C≡C bond), is a cornerstone of organosilicon chemistry. While dichloro(chloromethyl)phenylsilane does not possess a Si-H bond, it is an excellent precursor to hydrosilanes.

Conversion to Hydrosilanes: The conversion of chlorosilanes to hydrosilanes is a crucial transformation. wikipedia.org This can be achieved through several methods:

Reduction with Hydride Reagents: Classic laboratory methods involve the reduction of the Si-Cl bonds using hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Catalytic Hydrogenolysis: More modern and atom-economical methods involve the catalytic hydrogenolysis of Si-Cl bonds using hydrogen gas. This can be accomplished with catalysts such as ruthenium complexes. goettingen-research-online.de The process can be driven to completion by using a base or a chloride scavenger. goettingen-research-online.de

Table 2: Methods for Converting Dichlorosilanes to Hydrosilanes

| Reagent/Method | Reaction Type | Conditions | Product | Reference |

| LiAlH₄ | Stoichiometric Reduction | Etheral Solvent | R-SiH₂-Ph | wikipedia.org |

| H₂ / [Ru(H)₂(CO)(HPNPⁱPr)] | Catalytic Hydrogenolysis | Room temperature, 4 bar H₂, base | R-SiH₂-Ph | goettingen-research-online.de |

| H₂ / Inverse FLP (Cy₂BCl/BTPP) | Metal-Free Catalysis | Room temperature, 10 bar H₂ | R-SiH₂-Ph | researchgate.net |

(R = -CH₂Cl)

Intramolecular Hydrosilylation:nih.govnih.govThe general process is:

Derivatization: Introduce an unsaturated group (e.g., vinyl, allyl) onto the phenyl ring of dichloro(chloromethyl)phenylsilane.

Reduction: Convert the dichlorosilyl group to a dihydrosilyl group (-SiH₂).

Cyclization: Treat the resulting molecule with a hydrosilylation catalyst to effect the intramolecular addition of a Si-H bond across the C=C bond, forming a new silacycle.

This pathway highlights the synthetic versatility of dichloro(chloromethyl)phenylsilane as a building block for complex organosilicon architectures.

Applications in Polymer Science and Advanced Materials Research

Dichloro(chloromethyl)phenylsilane as a Monomer for Polymerization

Dichloro(chloromethyl)phenylsilane's ability to participate in different polymerization reactions allows for the creation of polymers with tailored properties and functionalities.

The chloromethyl group in dichloro(chloromethyl)phenylsilane can serve as an initiation site for certain types of radical polymerization. While detailed research findings on this specific pathway are not extensively documented in publicly available literature, the general principle involves the generation of a radical at the benzylic position, which can then initiate the polymerization of vinyl monomers. This would lead to the formation of graft copolymers where polysiloxane chains are attached to a vinyl polymer backbone.

| Polymerization Type | Initiating Group | Potential Monomers | Resulting Polymer Architecture |

| Radical Polymerization | Chloromethyl | Styrene, Acrylates, Methacrylates | Graft Copolymers |

The two chlorine atoms on the silicon center of dichloro(chloromethyl)phenylsilane are readily hydrolyzable and can react with nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups. This reactivity is the basis for its use in condensation polymerization with polyhydroxy and polyamine compounds.

When reacted with diols or other polyhydroxy compounds, dichloro(chloromethyl)phenylsilane can form polysiloxanes with pendant chloromethylphenyl groups. These reactions proceed via the elimination of hydrogen chloride. Similarly, reaction with diamines or other polyamine compounds leads to the formation of polysilazanes. The presence of the chloromethyl group on the resulting polymer backbone provides a site for further modification or cross-linking.

| Reactant Type | Functional Groups | Polymer Type | Linkage Formed |

| Polyhydroxy Compounds | -OH | Polysiloxane | Si-O-C |

| Polyamine Compounds | -NH2 | Polysilazane | Si-N-C |

Precursor for Advanced Carbosilane Polymers

Dichloro(chloromethyl)phenylsilane is a key precursor in the synthesis of advanced carbosilane polymers, which are characterized by a backbone of alternating silicon and carbon atoms. These materials are of interest for their thermal stability and ceramic-precursor properties.

The presence of the chloromethyl group in dichloro(chloromethyl)phenylsilane is crucial for the synthesis of cross-linkable carbosilane polymers. This functional group can be used to introduce reactive sites into the polymer chain, which can later be triggered to form a cross-linked network. For instance, the chloromethyl groups can undergo Wurtz-type coupling reactions to form ethylene bridges between polymer chains, leading to a highly cross-linked and robust material.

Through carefully controlled reaction conditions, dichloro(chloromethyl)phenylsilane can be integrated into both cyclic and acyclic main-chain polymeric architectures. Grignard-type reactions, for example, can be employed to create linear poly(chloromethylphenyl)silanes. The stoichiometry and reaction conditions can be tuned to favor the formation of either linear polymers or cyclic oligomers. These polymers serve as important intermediates for further chemical transformations and for the synthesis of more complex macromolecular structures.

Role as a Cross-linking Agent and Modifier in Polymer Networks

Beyond its role as a monomer, dichloro(chloromethyl)phenylsilane can also be utilized as a cross-linking agent and a modifier for existing polymer networks. Its ability to react with various functional groups allows it to bridge polymer chains, thereby enhancing the mechanical and thermal properties of the material.

When added to a polymer matrix containing reactive sites such as hydroxyl or amine groups, the dichlorosilyl group of dichloro(chloromethyl)phenylsilane can form covalent bonds with these sites, creating a cross-linked structure. The pendant chloromethylphenyl group can then impart additional functionality or be used for further reactions. This modification can improve properties such as hardness, solvent resistance, and thermal stability.

Development of Organic-Inorganic Hybrid Materials Incorporating Silane (B1218182) Structures

The development of organic-inorganic hybrid materials has gained considerable attention due to their potential to combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). Dichloro(chloromethyl)phenylsilane serves as a critical building block in the creation of these materials through sol-gel processes and surface modification techniques.

The two chlorosilyl groups on the silane can readily undergo hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) networks, which constitute the inorganic backbone of the hybrid material. Simultaneously, the chloromethyl group provides a reactive site for the covalent attachment of organic polymer chains. This dual reactivity allows for the precise engineering of the material's properties at the molecular level.

For instance, researchers have utilized dichloro(chloromethyl)phenylsilane to functionalize the surface of silica nanoparticles. The silane's dichlorosilyl group forms a covalent bond with the hydroxyl groups on the silica surface. The outwardly projecting chloromethyl groups can then be used to initiate "grafting-from" polymerizations, where polymer chains are grown directly from the nanoparticle surface. This results in a core-shell structure with an inorganic silica core and a covalently attached organic polymer shell, leading to enhanced compatibility and dispersion of the inorganic filler within a polymer matrix.

Below is a table summarizing the effect of surface modification of silica with silane coupling agents on the properties of resulting hybrid materials, based on generalized findings in the field.

| Silane Functionalization | Resulting Hybrid Material Property | Research Finding |

| Increased Silane Concentration | Enhanced Hydrophobicity | Higher contact angles, indicating reduced water absorption. |

| Grafting of Polymer Chains | Improved Mechanical Strength | Increased tensile strength and modulus of the composite material. |

| Controlled Surface Chemistry | Tailored Interfacial Adhesion | Optimized stress transfer between the inorganic and organic phases. |

This table represents a conceptual summary of research findings in the broader field of silica surface modification with functional silanes, illustrating the principles applicable to dichloro(chloromethyl)phenylsilane.

Contributions to the Synthesis of Silicon-Containing Block Copolymers and Dendrimers

The unique reactivity of dichloro(chloromethyl)phenylsilane also extends to the synthesis of complex macromolecular architectures such as block copolymers and dendrimers. These materials are of interest for a wide range of applications, from drug delivery to nanoelectronics.

In the synthesis of silicon-containing block copolymers, the chloromethyl group can be converted into an initiator site for various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for the growth of a well-defined organic polymer block from the silane molecule. The remaining dichlorosilyl group can then be used to initiate the ring-opening polymerization of cyclic siloxanes, forming a polysiloxane block. This sequential polymerization strategy leads to the formation of well-defined A-B block copolymers, where one block is organic and the other is a silicon-containing polymer.

The synthesis of silicon-containing dendrimers, which are highly branched, tree-like macromolecules, can also utilize dichloro(chloromethyl)phenylsilane as a core or branching unit. The trifunctional nature of the molecule (two chloro groups and one chloromethyl group) allows for the iterative growth of dendritic generations. For example, the two chloro groups can react with a monomer containing two nucleophilic sites, while the chloromethyl group can be chemically modified in a subsequent step to introduce new branching points. This divergent synthesis approach allows for the precise control over the size, shape, and functionality of the resulting dendrimer.

The table below outlines the synthetic strategies for creating silicon-containing polymers using functional silanes.

| Macromolecular Architecture | Synthetic Strategy | Role of Dichloro(chloromethyl)phenylsilane |

| Block Copolymers | Sequential Controlled Polymerization | Initiator for both organic and inorganic polymer blocks. |

| Dendrimers | Divergent Synthesis | Core or branching unit for generational growth. |

This table illustrates the conceptual synthetic approaches where a trifunctional silane like dichloro(chloromethyl)phenylsilane would be instrumental.

Advanced Spectroscopic and Structural Elucidation of Dichloro Chloromethyl Phenylsilane and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dichloro(chloromethyl)phenylsilane, providing unambiguous information about the connectivity and chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, approximately between 7.4 and 7.8 ppm. The methylene (B1212753) protons of the chloromethyl (-CH₂Cl) group are expected to produce a singlet further upfield. Based on data from analogous compounds like chloro(chloromethyl)dimethylsilane (B161097), this singlet can be anticipated around 2.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl group will exhibit multiple signals in the aromatic region (approx. 128-138 ppm), with the ipso-carbon (the carbon directly attached to silicon) showing a distinct chemical shift. The chloromethyl carbon signal is expected at a chemical shift influenced by both the adjacent silicon and chlorine atoms.

²⁹Si NMR Spectroscopy: The ²⁹Si nucleus, while having a low natural abundance and sensitivity, offers direct insight into the silicon's chemical environment. researchgate.net For dichlorophenylsilane structures, the chemical shift is highly sensitive to the substituents. The presence of two electronegative chlorine atoms and a phenyl group on the silicon atom in dichloro(chloromethyl)phenylsilane would result in a characteristic chemical shift. In related dichlorosilane (B8785471) derivatives, these shifts are often observed in a specific region that can be used for identification. unige.chresearchgate.net The precise chemical shift is influenced by factors including bond angles and the electronic properties of the substituents. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Dichloro(chloromethyl)phenylsilane

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Phenyl (C₆H₅) | 7.4 - 7.8 | Multiplet | Typical region for phenyl groups attached to silicon. |

| ¹H | Methylene (-CH₂Cl) | ~2.9 | Singlet | Based on analogous chloromethylsilyl compounds. chemicalbook.com |

| ¹³C | Phenyl (C₆H₅) | 128 - 138 | Multiple signals | Aromatic region. |

| ¹³C | Methylene (-CH₂Cl) | 25 - 35 | Single signal | Estimated range. |

| ²⁹Si | SiCl₂ | 10 - 25 | Singlet | Typical range for R(R')SiCl₂ compounds. |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in dichloro(chloromethyl)phenylsilane by probing their characteristic vibrational frequencies.

Key Functional Group Vibrations:

Si-Cl Vibrations: The silicon-chlorine bonds give rise to strong absorptions in the far-infrared region, typically between 625 and 425 cm⁻¹. Compounds with two chlorine atoms on the silicon, like the target molecule, often show two distinct stretching bands (symmetric and asymmetric). researchgate.netresearchgate.net

Si-Phenyl Vibrations: The attachment of a phenyl group to a silicon atom is characterized by several sharp bands. A notable band appears around 1430 cm⁻¹, with another strong absorption in the 1130-1110 cm⁻¹ range. researchgate.net

Si-CH₂Cl Vibrations: The chloromethyl group attached to silicon has specific, identifiable vibrational modes. Strong, narrow bands at approximately 1395 cm⁻¹ and 1180 cm⁻¹ are characteristic of the Si-CH₂Cl moiety. gelest.com

Aromatic and Aliphatic C-H Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching of the methylene group occurs just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). libretexts.org Characteristic C-H bending vibrations for the phenyl group also appear in the fingerprint region (900-675 cm⁻¹). vscht.cz

Conformational Analysis: For flexible molecules, vibrational spectroscopy can distinguish between different rotational isomers (conformers). Research on the analogous compound chloromethyl methyl dichlorosilane has shown that it exists as both anti and gauche conformers in the liquid and vapor phases. researchgate.net By observing which spectral bands disappear upon crystallization, it is possible to determine the preferred conformation in the solid state. researchgate.net A similar conformational equilibrium is expected for dichloro(chloromethyl)phenylsilane due to rotation around the Si-C bond of the chloromethyl group.

Interactive Data Table: Characteristic Vibrational Frequencies for Dichloro(chloromethyl)phenylsilane

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | C₆H₅- | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂Cl | 3000 - 2850 | Medium |

| C-C Stretch (in-ring) | C₆H₅- | 1600 - 1585 | Medium-Weak |

| Si-Phenyl | Si-C₆H₅ | ~1430 | Sharp, Strong |

| Si-CH₂Cl Bend | Si-CH₂Cl | ~1395 | Strong, Narrow |

| Si-CH₂Cl Wag | Si-CH₂Cl | ~1180 | Strong, Narrow |

| Si-Phenyl | Si-C₆H₅ | 1130 - 1110 | Strong |

| C-H Out-of-Plane Bend | C₆H₅- | 900 - 675 | Strong |

| Si-Cl Stretch | Si-Cl₂ | 625 - 425 | Very Strong |

High-Resolution Mass Spectrometry Techniques for Precise Molecular Structure Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of dichloro(chloromethyl)phenylsilane and for elucidating its structure through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern: The molecular ion (M⁺) peak provides the exact mass of the compound. Due to the presence of two chlorine atoms and one silicon atom, the molecular ion peak will appear as a cluster of isotopic peaks. The characteristic isotopic abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), as well as ²⁸Si, ²⁹Si, and ³⁰Si, create a unique and predictable pattern that can be used to confirm the number of chlorine and silicon atoms in the molecule and its fragments.

Fragmentation Pathways: Upon electron impact ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The analysis of these fragments provides structural information. For dichloro(chloromethyl)phenylsilane, several key fragmentation pathways are anticipated:

Loss of a Chlorine Radical: Cleavage of a Si-Cl bond would result in a fragment at [M - 35]⁺.

Loss of the Chloromethyl Radical: Cleavage of the Si-CH₂Cl bond would produce a fragment at [M - 49]⁺.

Loss of the Phenyl Radical: Cleavage of the Si-C₆H₅ bond would yield a fragment at [M - 77]⁺.

Formation of Phenyl Cation: The formation of the C₆H₅⁺ ion (m/z 77) is a common pathway for phenyl-substituted compounds. acs.org

Rearrangements: As with many organosilanes, rearrangements can occur, leading to complex fragmentation patterns that require careful analysis. libretexts.org

The relative abundance of these fragment ions, particularly the most stable fragment which forms the "base peak," is diagnostic of the molecule's structure. youtube.com

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of Dichloro(chloromethyl)phenylsilane

| Fragment Ion Structure | m/z Value (for ³⁵Cl, ²⁸Si) | Identity/Origin |

| [C₆H₅SiCl₂(CH₂Cl)]⁺ | 224 | Molecular Ion (M⁺) |

| [C₆H₅SiCl(CH₂Cl)]⁺ | 189 | [M - Cl]⁺ |

| [C₆H₅SiCl₂]⁺ | 175 | [M - CH₂Cl]⁺ |

| [SiCl₂(CH₂Cl)]⁺ | 147 | [M - C₆H₅]⁺ |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

X-ray Crystallography for Definitive Solid-State Structural Determination of Dichloro(chloromethyl)phenylsilane Derivatives

While dichloro(chloromethyl)phenylsilane itself is likely a liquid at ambient temperature and thus not suitable for single-crystal X-ray diffraction, its crystalline derivatives provide the most definitive structural information in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Structural Parameters: In tetrahedral organosilicon compounds, the geometry around the silicon atom is of primary interest. bme.hu X-ray analysis of crystalline derivatives would provide precise values for:

Si-C Bond Lengths: The Si-C(phenyl) and Si-C(methylene) bond lengths can be determined. Typical Si-C(sp³) bond lengths are in the range of 1.85-1.90 Å. researchgate.net

Si-Cl Bond Lengths: These bonds are typically around 2.02-2.05 Å in similar chlorosilanes.

Bond Angles: The C-Si-C, C-Si-Cl, and Cl-Si-Cl bond angles would define the degree of distortion from an ideal tetrahedral geometry (109.5°). Steric hindrance and the electronic effects of the substituents can cause significant deviations.

Crystalline Derivatives: Crystalline derivatives suitable for X-ray crystallography can be synthesized by replacing the chloro groups with other functionalities. For example, hydrolysis could lead to a crystalline silanediol (B1258837) [C₆H₅(CH₂Cl)Si(OH)₂] or a cyclic siloxane. Substitution with bulky groups can also promote crystallization. The resulting crystal structures reveal how the molecule packs in the solid state and details any significant intermolecular forces, such as hydrogen bonding in silanol (B1196071) derivatives or other non-covalent interactions.

Theoretical and Computational Studies on Dichloro Chloromethyl Phenylsilane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Currently, there are no published quantum chemical calculations that specifically detail the electronic structure and bonding of dichloro(chloromethyl)phenylsilane. Such studies, were they to be conducted, would likely employ methods like Density Functional Theory (DFT) or ab initio calculations to provide insights into:

Molecular Orbital Analysis: Understanding the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Charge Distribution: Calculation of atomic charges would reveal the polarity of the Si-Cl, Si-C, and C-Cl bonds, offering clues about the molecule's electrostatic potential and intermolecular interactions.

Bonding Characteristics: A detailed analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could elucidate the nature of the covalent bonds within the molecule, including the extent of ionic character and potential hyperconjugative interactions.

Computational Modeling of Reaction Pathways and Transition State Geometries

The reactivity of dichloro(chloromethyl)phenylsilane, particularly the hydrolysis of the Si-Cl bonds and reactions involving the chloromethyl group, is of synthetic interest. However, no computational studies modeling these reaction pathways are currently available. Future computational investigations in this area could:

Map Potential Energy Surfaces: By calculating the energy of the system as a function of the geometric coordinates of the atoms, researchers could identify the most likely pathways for reactions such as hydrolysis or nucleophilic substitution.

Locate Transition States: The identification and characterization of transition state geometries and their associated activation energies would provide quantitative data on reaction kinetics and help to elucidate reaction mechanisms. For instance, it could be determined whether a reaction proceeds through a concerted or a stepwise mechanism.

Conformational Analysis and Stereochemical Prediction of Dichloro(chloromethyl)phenylsilane and its Analogues

The presence of a flexible chloromethylphenyl group suggests that dichloro(chloromethyl)phenylsilane can exist in various conformations. A systematic conformational analysis, which is currently absent from the literature, would be valuable. Such a study would involve:

Torsional Scans: Computationally rotating the bonds connecting the silicon atom to the phenyl ring and the phenyl ring to the chloromethyl group would allow for the identification of stable conformers (energy minima) and the energy barriers between them.

Stereochemical Implications: For reactions that create new stereocenters, computational methods could predict the preferred stereochemical outcomes based on the relative energies of different diastereomeric transition states. While general principles of conformational analysis in related silane (B1218182) compounds exist, specific data for the title compound is needed.

Predictive Modeling for Novel Reactivity and Molecular Design in Organosilicon Systems

While predictive modeling is a burgeoning field in chemistry, its application to design novel reactions or molecules based on dichloro(chloromethyl)phenylsilane has not been reported. In the future, data generated from the aforementioned computational studies on this and related organosilanes could be used to:

Develop Quantitative Structure-Activity Relationships (QSAR): By correlating computed molecular descriptors with experimentally observed reactivity, predictive models could be built to guide the synthesis of new organosilicon compounds with desired properties.

In Silico Design of New Reagents and Materials: Computational screening could be employed to propose new derivatives of dichloro(chloromethyl)phenylsilane with tailored electronic and steric properties for specific applications in materials science or as synthetic intermediates.

Derivatization and Analogue Chemistry of Dichloro Chloromethyl Phenylsilane

Synthesis of Novel Organosilicon Compounds via Functionalization of Dichloro(chloromethyl)phenylsilane

The functionalization of dichloro(chloromethyl)phenylsilane can be systematically approached by targeting its distinct reactive sites: the two Si-Cl bonds and the C-Cl bond. The Si-Cl bonds are highly susceptible to nucleophilic substitution, while the C-Cl bond in the chloromethyl group can undergo reactions typical of alkyl halides.

Reactions at the Si-Cl Bonds: The silicon-chlorine bonds are readily attacked by a variety of nucleophiles. Stepwise substitution is possible by controlling the stoichiometry of the nucleophilic reagent, allowing for the synthesis of asymmetrically substituted silanes. Common nucleophiles include alcohols, amines, and organometallic reagents. orgsyn.org

Alcoholysis/Hydrolysis: Reaction with alcohols (alcoholysis) in the presence of a base (like a tertiary amine to scavenge HCl) yields alkoxysilanes. For example, reaction with two equivalents of an alcohol (ROH) leads to the formation of dialkoxy(chloromethyl)phenylsilane. Controlled partial hydrolysis or alcoholysis can yield siloxanes or alkoxysilanes, respectively. The hydrolysis of dichlorosilanes is a foundational reaction for the production of silicone polymers. researchgate.net Complete hydrolysis of dichloro(chloromethyl)phenylsilane would lead to the formation of polysiloxanes containing the (chloromethyl)phenylsilyl repeating unit.

Aminolysis: Amines react similarly to alcohols to produce aminosilanes. The reaction with primary or secondary amines can be used to introduce nitrogen-containing functional groups.

Organometallic Reactions: Grignard reagents (R'MgX) and organolithium reagents (R'Li) are powerful tools for forming new silicon-carbon bonds by replacing the chlorine atoms with alkyl or aryl groups. orgsyn.org For instance, the reaction with two equivalents of an organometallic reagent can produce a fully substituted tetraorganosilane. The reactivity of organolithium reagents is generally higher than that of Grignard reagents. orgsyn.org

Reactions at the C-Cl Bond: The chloromethyl group behaves as a typical benzylic halide, allowing for nucleophilic substitution at the carbon atom. This functionality can be used to introduce a wide array of carbofunctional groups. For example, polymers containing chloromethyl styrene units readily undergo nucleophilic substitution with reagents like sodium phthalimide. asianpubs.org This reactivity allows the chloromethyl group on the silane (B1218182) to be converted into amines, ethers, esters, or other functional groups, providing a powerful method for creating functionalized silanes after the Si-Cl bonds have been reacted.

The table below summarizes some potential derivatization reactions starting from dichloro(chloromethyl)phenylsilane.

| Reagent | Reaction Site | Product Class | Potential Structure |

| 2 eq. Ethanol (EtOH) / Et₃N | Si-Cl | Dialkoxysilane | (ClCH₂)PhSi(OEt)₂ |

| 1 eq. Phenylmagnesium bromide (PhMgBr) | Si-Cl | Chloro(organo)silane | (ClCH₂)Ph(SiCl)Ph |

| 2 eq. Methylamine (MeNH₂) | Si-Cl | Diaminosilane | (ClCH₂)PhSi(NHMe)₂ |

| 1. (ClCH₂)PhSi(OEt)₂ 2. Sodium Azide (NaN₃) | C-Cl | Azidomethylsilane | (N₃CH₂)PhSi(OEt)₂ |

| 1. (ClCH₂)PhSi(CH₃)₂ 2. Potassium Acetate (KOAc) | C-Cl | Acetoxymethylsilane | (AcOCH₂)PhSi(CH₃)₂ |

Exploration of Silicon-Stereogenic Analogues and Enantioselective Synthesis Approaches

The silicon atom in dichloro(chloromethyl)phenylsilane is prochiral. If the two chlorine atoms are replaced by two different substituents, the silicon atom becomes a stereocenter. The synthesis of such silicon-stereogenic, or chiral-at-silicon, compounds is a significant challenge in organosilicon chemistry. sigmaaldrich.com Enantiomerically pure chiral silanes have applications as chiral auxiliaries, in mechanistic studies, and as precursors to chiral materials. asianpubs.org

Two primary strategies can be envisioned for the enantioselective synthesis of analogues from dichloro(chloromethyl)phenylsilane:

Desymmetrization using Chiral Reagents: This approach involves the reaction of the prochiral dichlorosilane (B8785471) with a stoichiometric amount of a chiral, non-racemic nucleophile, such as a chiral alcohol or amine. This reaction produces a mixture of diastereomers, which can potentially be separated by chromatography or crystallization. If the nucleophilic substitution exhibits a degree of diastereoselectivity, one diastereomer may be formed in excess. Subsequent reaction of the separated diastereomer with a second, different nucleophile would yield an enantiomerically enriched silicon-stereogenic compound. Nucleophilic substitution at a silicon-halide bond often proceeds with a predictable stereochemical outcome, typically inversion of configuration, which is fundamental to these synthetic strategies. acs.org

Catalytic Asymmetric Synthesis: This more advanced approach involves using a chiral catalyst to control the stereochemical outcome of the substitution reaction. For instance, a chiral Lewis base could coordinate to the silicon atom, activating it for nucleophilic attack and directing the incoming nucleophile to one side of the molecule. While this is a developing area, it holds great promise for the efficient synthesis of chiral silanes.

The table below outlines a conceptual pathway for creating a silicon-stereogenic analogue.

| Step | Reagent/Method | Intermediate/Product | Stereochemical Outcome |

| 1 | 1 eq. (-)-Menthol / Et₃N | Diastereomeric Menthoxy(chloro)(chloromethyl)phenylsilanes | Formation of a diastereomeric mixture. |

| 2 | Diastereomer Separation (e.g., Chromatography) | Isolated Diastereomer (e.g., (RSi, 1R,2S,5R)-Menthoxy...) | Single diastereomer with defined configuration at silicon. |

| 3 | Grignard Reagent (e.g., MeMgBr) | Enantiomerically enriched (Chloromethyl)methyl(menthoxy)phenylsilane | Nucleophilic substitution with inversion at the silicon center. |

| 4 | Removal of Chiral Auxiliary | Enantiomerically enriched (Chloromethyl)methylphenylsilanol | Final chiral product. |

Development of Dichloro(chloromethyl)phenylsilane Derivatives for Specific Research Applications

Derivatives of dichloro(chloromethyl)phenylsilane are developed to serve as monomers for specialty polymers, as surface modification agents, and as cross-linking agents. The combination of a phenyl group, which can enhance thermal stability and modify optical properties, with a reactive chloromethyl handle makes its derivatives particularly useful in materials science.

Functional Polymers and Resins: The hydrolysis and polycondensation of dichloro(chloromethyl)phenylsilane and its derivatives lead to polysiloxanes. The chloromethyl group can be retained in the polymer backbone, providing a reactive site for subsequent polymer modification, such as grafting other polymer chains or attaching functional molecules. Alternatively, the chloromethyl group can be functionalized prior to polymerization to create polymers with specific functionalities, such as amino or epoxy groups, which can act as adhesion promoters or cross-linking sites. The related compound, dichloro(chloromethyl)methylsilane, is noted for its use in preparing silane coupling agents and in the synthesis of silane-modified polymers. chemimpex.com

Surface Modification: Dichloro(chloromethyl)phenylsilane derivatives, particularly alkoxysilanes formed from its alcoholysis, can be used to modify the surfaces of inorganic materials like glass, silica, and metal oxides. The alkoxysilyl group reacts with surface hydroxyl groups to form stable covalent bonds, while the phenyl and functionalized methyl groups form an organic layer that alters the surface properties (e.g., hydrophobicity, biocompatibility, or reactivity). The chloromethyl group is particularly useful as it provides a reactive anchor for the subsequent attachment of other molecules.

Cross-linking and Adhesion Promotion: The dual reactivity of the parent compound and its derivatives makes them effective cross-linking agents. For example, in a polymer system, the silyl (B83357) group can be incorporated into or bond with one type of polymer (e.g., a silicone), while the chloromethyl group can react with another polymer (e.g., an epoxy resin), thus creating a durable link between dissimilar materials. This is crucial for improving the mechanical properties and interfacial adhesion in composite materials. chemimpex.com

| Derivative Class | Specific Application | Functional Role of Substituents |

| (Aminomethyl)phenyl dialkoxysilanes | Surface primer for glass fibers | Alkoxy groups bond to glass; amino group bonds to epoxy or polyamide matrix. |

| (Glycidyloxymethyl)phenyl dialkoxysilanes | Adhesion promoter in electronics | Alkoxy groups bond to silica/metal; epoxy group reacts with encapsulant resins. |

| Poly[(chloromethyl)phenylsiloxane] | Reactive polymer intermediate | Phenyl groups provide thermal stability; chloromethyl groups are sites for grafting. |

| Di-Grignard substituted silanes | Monomers for specialty polysilanes | Organic groups introduced via Grignard reaction define the polymer's bulk properties. |

Comparative Reactivity Studies of Related Halogenated Phenylsilanes

The reactivity of the Si-Cl bonds in dichloro(chloromethyl)phenylsilane is influenced by the electronic effects of the substituents on the silicon atom. A comparative analysis with related halogenated phenylsilanes, such as dichloromethylphenylsilane and phenyltrichlorosilane, can elucidate these effects.

The primary factor governing the reactivity of chlorosilanes towards nucleophiles is the electrophilicity of the silicon atom. Electron-withdrawing groups attached to the silicon increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity and reactivity.

Dichloro(chloromethyl)phenylsilane vs. Dichloromethylphenylsilane: The chloromethyl group (-CH₂Cl) is significantly more electron-withdrawing than a methyl group (-CH₃) due to the inductive effect of the chlorine atom. Consequently, the silicon atom in dichloro(chloromethyl)phenylsilane is more electron-deficient than in dichloromethylphenylsilane. This enhanced electrophilicity is expected to lead to a faster rate of reaction with nucleophiles, such as in hydrolysis or alcoholysis.

Dichloro(chloromethyl)phenylsilane vs. Phenyltrichlorosilane: In phenyltrichlorosilane, there are three chlorine atoms attached to the silicon. Chlorine is more electronegative than the chloromethyl group. Therefore, the silicon atom in phenyltrichlorosilane is more electrophilic than in dichloro(chloromethyl)phenylsilane. As a result, phenyltrichlorosilane would be expected to react faster with nucleophiles. The substitution of the first chlorine atom in phenyltrichlorosilane would be the fastest, with subsequent reactions becoming progressively slower as the electron-withdrawing chlorine atoms are replaced by less electron-withdrawing groups.

These reactivity trends are crucial for designing synthetic procedures, allowing for the selective reaction of one type of chlorosilane in the presence of another. Kinetic studies, such as measuring the rates of solvolysis in various solvents, can provide quantitative data to support these qualitative predictions. nih.govbeilstein-journals.org

| Compound | Key Substituents on Silicon | Expected Relative Reactivity of Si-Cl Bonds | Rationale |

| Dichloromethylphenylsilane | -CH₃, -Ph | Base | Methyl group is weakly electron-donating. |

| Dichloro(chloromethyl)phenylsilane | -CH₂Cl, -Ph | Higher | Chloromethyl group is strongly electron-withdrawing (inductive effect). |

| Phenyltrichlorosilane | -Cl, -Ph | Highest | A third chlorine atom provides the strongest inductive electron withdrawal. |

Future Directions and Emerging Research Avenues for Dichloro Chloromethyl Phenylsilane

Integration with Advanced Catalytic Systems for Enhanced Transformations

The presence of both reactive Si-Cl bonds and a chloromethyl group on the phenyl ring makes dichloro(chloromethyl)phenylsilane a compelling candidate for advanced catalytic applications. Future research is anticipated to focus on leveraging these functionalities for novel catalytic transformations. The silicon center can act as a handle for immobilization onto solid supports, creating heterogeneous catalysts with improved stability and recyclability. The chloromethyl group, on the other hand, offers a site for further functionalization, allowing for the introduction of catalytically active moieties.

One promising area is in cross-coupling reactions, a cornerstone of modern synthetic chemistry. While organosilanes have been explored as alternatives to boron- and tin-based reagents in reactions like the Hiyama coupling, the unique structure of dichloro(chloromethyl)phenylsilane could offer new mechanistic pathways and reactivity. nih.govnih.govorganic-chemistry.org The electron-withdrawing nature of the chloromethyl group could influence the electronic properties of the silicon center, potentially impacting transmetalation rates and catalyst efficiency.

Moreover, the compound's potential as a precursor for tailored ligands in transition-metal catalysis is a significant area for exploration. The chloromethyl group can be readily converted to a variety of phosphine, amine, or N-heterocyclic carbene (NHC) ligands. This would allow for the synthesis of catalyst systems where the ligand is covalently attached to a silicon-based scaffold, potentially influencing the catalyst's activity, selectivity, and longevity.

| Potential Catalytic Application | Role of Dichloro(chloromethyl)phenylsilane | Expected Advantages |

| Heterogeneous Catalysis | Precursor for catalyst immobilization | Enhanced stability, recyclability, ease of separation |

| Cross-Coupling Reactions | Functionalized organosilicon reagent | Novel reactivity, alternative to traditional reagents |

| Ligand Synthesis | Scaffold for catalytically active moieties | Tunable electronic and steric properties, improved catalyst performance |

Exploration in Nanoscience and Nanotechnology Applications

The dual reactivity of dichloro(chloromethyl)phenylsilane makes it a highly attractive molecule for the surface modification of nanoparticles and the synthesis of novel silicon-based nanomaterials. The dichlorosilyl group can readily react with hydroxyl groups on the surface of metal oxide nanoparticles (e.g., silica, titania, iron oxide), forming stable covalent bonds. researchgate.netnih.govresearchgate.net This provides a robust method for anchoring the molecule to the nanoparticle surface.

Subsequently, the chloromethyl group serves as a versatile anchor point for the attachment of a wide array of functional molecules, including fluorescent dyes, targeting ligands for biomedical applications, or initiators for surface-initiated polymerization. nih.govscispace.com This "grafting-from" approach allows for the creation of core-shell nanoparticles with precisely controlled surface properties. For instance, nanoparticles functionalized with dichloro(chloromethyl)phenylsilane could be further modified with biocompatible polymers like polyethylene glycol (PEG) for drug delivery applications, enhancing their circulation time and reducing immunogenicity. scispace.com

Furthermore, the compound itself could serve as a precursor for the synthesis of silicon-based nanomaterials. Through controlled hydrolysis and condensation reactions, it may be possible to form polysilsesquioxane nanoparticles or bridged polysilsesquioxanes (BPSs) with tailored functionalities. mdpi.com The presence of the chloromethyl group within the resulting nanostructure would offer a handle for post-synthetic modification, opening doors to the creation of functional nanocomposites and hybrid materials.

Sustainable Synthesis and Environmental Impact Mitigation Strategies

The future development and widespread application of dichloro(chloromethyl)phenylsilane will be intrinsically linked to the adoption of green and sustainable synthetic methodologies. Traditional methods for the synthesis of organosilanes often involve energy-intensive processes and the use of hazardous reagents. nih.gov A key area of future research will be the development of more environmentally benign routes to this compound.

One promising avenue is the exploration of direct synthesis methods that bypass the need for pre-formed organometallic reagents. mdpi.com Research into chlorine-free synthesis routes for organosilicon compounds is a growing field, and adapting these methods for the production of functionalized phenylsilanes could significantly reduce the environmental footprint. dntb.gov.ua This might involve the use of biocatalysis, where enzymes are engineered to catalyze the formation of silicon-carbon bonds, offering a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov

In addition to sustainable synthesis, a thorough understanding and mitigation of the environmental impact of dichloro(chloromethyl)phenylsilane and its derivatives will be crucial. This includes studying its biodegradability and potential toxicity. dakenchem.com While organosilicon compounds are generally considered to have a lower environmental impact than some of their organometallic counterparts, responsible lifecycle management will be essential. msu.edu This includes developing methods for the recycling of silicon-containing materials and minimizing the release of byproducts into the environment.

Expanding Mechanistic Understanding of Silicon-Centered Stereochemistry and Reactivity

A deeper understanding of the stereochemistry and reactivity at the silicon center of dichloro(chloromethyl)phenylsilane is fundamental to unlocking its full potential. The presence of four different substituents around the silicon atom (a phenyl group, a chloromethyl group, and two chlorine atoms) means that derivatives of this compound can be chiral. The ability to control the stereochemistry during nucleophilic substitution reactions at the silicon center is a significant challenge and a key area for future research. researchgate.net

The mechanism of nucleophilic substitution at silicon is known to differ from that at carbon, often proceeding through a pentacoordinate intermediate. researchgate.net The nature of the substituents on the silicon atom can greatly influence the stability and geometry of this intermediate, and thus the stereochemical outcome of the reaction. The benzylic position of the chloromethyl group adds another layer of complexity, as it can potentially stabilize intermediates through resonance. libretexts.orgchemistrysteps.com

Future research will likely involve a combination of experimental and computational studies to elucidate the reaction mechanisms. This could include kinetic studies to determine reaction rates and the influence of various nucleophiles, as well as computational modeling to map out the potential energy surfaces of the reactions. A thorough understanding of these fundamental principles will be crucial for designing stereoselective syntheses of novel silicon-containing molecules with specific three-dimensional structures and functionalities.

Potential in the Development of Stimuli-Responsive Materials

The incorporation of dichloro(chloromethyl)phenylsilane into polymeric structures opens up exciting possibilities for the creation of stimuli-responsive or "smart" materials. These are materials that can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govunibo.it

The chloromethyl group on the phenyl ring is a key feature that can be exploited for this purpose. It can be used as a site to attach stimuli-responsive moieties to a polysiloxane backbone. For example, it could be functionalized with pH-sensitive groups to create hydrogels that swell or shrink in response to changes in acidity, or with photo-responsive groups that undergo conformational changes upon exposure to light. nih.govresearchgate.netacs.org

Q & A

Q. How can researchers evaluate safer alternatives to dichloro(chloromethyl)phenylsilane in synthetic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.